3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid
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Overview
Description
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid: is a compound with the following chemical structure:
Chemical Structure: C20H17NO5
This compound belongs to the class of amino acid derivatives. It is an alanine derivative . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Fluorenylmethoxycarbonyl (Fmoc) Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
Ethyl Oxalyl Chloride Reaction: The Fmoc-protected amino group reacts with ethyl oxalyl chloride to form the oxazole ring.
Deprotection and Acidification: Removal of the Fmoc group and acidification yield the final compound.
Industrial Production:: Industrial-scale production methods may involve solid-phase peptide synthesis or other specialized techniques.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The major products depend on the specific reaction conditions and the position of substitution or modification.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: As a precursor for specialized molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: .
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: .
4- (bis (2- ((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-4-oxobutanoic acid: .
Remember that these compounds may have distinct properties and applications
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
XLFBTSXXLPBQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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